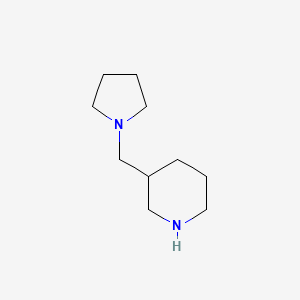

3-(Pyrrolidin-1-ylmethyl)piperidine

描述

“3-(Pyrrolidin-1-ylmethyl)piperidine” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This structure is of significant interest in medicinal chemistry due to its conformational rigidity . The pyrrolidine ring is a common feature in many pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of “3-(Pyrrolidin-1-ylmethyl)piperidine” can be achieved through a two-stage method. The first stage involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . The second stage involves the reaction in the presence of HCl, leading to the quantitative conversion of pyrrole to the dihydrochloride of the product .Molecular Structure Analysis

The molecular formula of “3-(Pyrrolidin-1-ylmethyl)piperidine” is C10H21N3 . The structure includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Physical And Chemical Properties Analysis

The molecular weight of “3-(Pyrrolidin-1-ylmethyl)piperidine” is 183.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.科学研究应用

Drug Discovery

- Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .

- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Anticancer Applications

- Application Summary : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Methods of Application : Piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

- Results : Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .

Anticonvulsant Applications

- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of epilepsy . They have been found to be effective in various seizure models .

- Methods of Application : The derivatives are tested in seizure models such as the scPTZ test and the MES test .

- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test .

Triple Negative Breast Cancer Treatment

- Application Summary : Piperidine has shown great therapeutic potential as an anticancer agent, especially when used against triple negative breast cancer cells .

- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anticancer drugs .

- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anticancer properties when used against triple negative breast cancer cells .

Antidepressant Applications

- Application Summary : Pyrrolidine derivatives have shown promising results in the treatment of depression . They have been found to be effective in various models of depression .

- Methods of Application : The derivatives are tested in models of depression such as the forced swim test and the tail suspension test .

- Results : Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in these tests .

Anti-inflammatory Applications

- Application Summary : Piperidine has shown great therapeutic potential as an anti-inflammatory agent . It has been used against various inflammatory diseases .

- Methods of Application : Piperidine is used alone or in combination with other phytochemicals or conventional anti-inflammatory drugs .

- Results : Many in vitro and in vivo studies have shown that piperidine exhibits several anti-inflammatory properties .

未来方向

The pyrrolidine ring, a key feature of “3-(Pyrrolidin-1-ylmethyl)piperidine”, is of significant interest in medicinal chemistry . Future research may focus on exploring new synthetic methods, studying the biological activity of pyrrolidine derivatives, and designing new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGCHHOJIKYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402126 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-ylmethyl)piperidine | |

CAS RN |

514842-98-9 | |

| Record name | 3-(pyrrolidin-1-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)

![5-Methoxybenzo[d]thiazole-2-thiol](/img/structure/B1334758.png)